Compound Description: This compound serves as the central subject of a research paper that details its synthesis. [] The synthesis involves a three-step process starting from 3-nitro-4-chlorobenzoic acid and 3-chloro-2-methylaniline. This process is highlighted as being efficient and scalable for industrial production. []
Relevance: While this compound doesn't share the sulfonamide group with 4-chloro-N-(3,4-difluorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide, it exhibits a similar core structure consisting of a benzamide group connected to a chlorinated phenyl ring. The research emphasizes the significance of the benzamide moiety and the influence of substituents on the phenyl ring, directly linking it to the target compound. []
Compound Description: This compound, along with its hydrates, is the primary focus of a patent describing its preparation and its use as a plant protection agent. [, ] The patent highlights the compound's efficacy in controlling harmful plants. []
Relevance: This compound and 4-chloro-N-(3,4-difluorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide belong to the same chemical class of sulfonylbenzamides. They share a core structure containing a benzamide moiety substituted with a chlorine atom and a sulfonamide group. The patent emphasizes the importance of these structural features for the compound's herbicidal activity, thus establishing its relevance to the target compound. [, ]
Compound Description: Identified as a potential oxidative impurity of the BCL-2 inhibitor Venetoclax, this compound forms at levels of around 8–10% during oxidative stress degradation of Venetoclax. [] Its structure was confirmed through various analytical techniques including HPLC, mass spectrometry, and NMR. []
Relevance: VNO, although structurally distinct from 4-chloro-N-(3,4-difluorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide, features a sulfonamide group. The research highlights the susceptibility of this group to oxidation, leading to the formation of N-oxides. This information is relevant as it emphasizes potential degradation pathways and impurity profiles relevant to the assessment and development of the target compound, especially considering its own sulfonamide moiety. []
Compound Description: This compound is another potential impurity of Venetoclax, originating from the Meisenheimer rearrangement of VNO. [] It was detected in significant amounts (6–8%) after heating VNO in water. [] Its structure was confirmed through a range of analytical techniques, similar to VNO. []
Relevance: Similar to VNO, VHA, although structurally different from 4-chloro-N-(3,4-difluorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide, showcases a sulfonamide group, which undergoes rearrangement in this context. The research emphasizes the various reactions this functional group can undergo, showcasing a potential degradation pathway for sulfonamide-containing compounds like the target compound. This knowledge contributes to a more comprehensive understanding of the stability and potential impurity profile of the target compound. []
5-chloro-2-(5-chloro-thiophene-2-sulfonylamino)-N-(4-(morpholine-4-sulfonyl)phenyl)benzamide sodium salt (HMR 1766)
Compound Description: This compound acts as a haem-independent activator of soluble guanylyl cyclase (sGC). [] Unlike other activators like BAY 58-2667, HMR 1766 does not protect sGC from degradation triggered by ubiquitin. []
Relevance: Both HMR 1766 and 4-chloro-N-(3,4-difluorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide belong to the sulfonamide class of compounds. This shared structural motif is crucial for their respective biological activities. HMR 1766's interaction with sGC highlights the potential for sulfonamide derivatives to modulate enzyme activity. This information is particularly relevant when considering the potential biological targets and mechanisms of action of 4-chloro-N-(3,4-difluorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide. []
Compound Description: This compound represents a series of derivatives (1-20) synthesized from Indapamide, a drug known for its diuretic properties. [] These derivatives incorporate a substituted carbonothioyl group into the sulfonamide moiety of Indapamide. []
Relevance: The structural similarities between this series of compounds and 4-chloro-N-(3,4-difluorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide are significant. Both share a core structure consisting of a benzamide group with a chlorine substituent at the para position and a sulfonamide group at the meta position. The variation within the series, particularly the introduction of diverse substituents on the sulfonamide nitrogen, highlights the potential for structural modifications around the sulfonamide group to influence biological activity. This information is relevant to understanding the structure-activity relationship of 4-chloro-N-(3,4-difluorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide. []
Compound Description: This compound represents another series of Indapamide derivatives (21-31), characterized by the incorporation of a substituted thiazolidine ring into the sulfonamide moiety. []
Compound Description: Indapamide is a well-known diuretic drug, commonly employed in the management of hypertension. [] Its mechanism of action involves inhibiting the reabsorption of sodium in the distal convoluted tubule of the nephron. []
Relevance: Indapamide serves as the parent compound for two series of derivatives explored for their anticancer potential, as discussed in the context of compounds 6 and 7. [] While structurally less similar to 4-chloro-N-(3,4-difluorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide compared to its derivatives, it highlights a crucial point – even structurally related compounds with a shared core can exhibit drastically different biological activities. This emphasizes the importance of considering not just the core structure but also the specific substituents and their influence when evaluating the potential applications and biological activity of 4-chloro-N-(3,4-difluorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide. []
2-(2-chloro-4-iodo-phenylamino)-N-cyclopropylmethoxy-3,4-difluoro-benzamide (PD184352 or CI-1040)
Compound Description: PD184352 is a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK), specifically targeting MEK1 and MEK2. [, ] This compound effectively inhibits the proliferation of various cell lines, including those derived from neurofibrosarcomas. [] Unlike other MEK inhibitors like PD98059, PD184352 demonstrates cytotoxic effects and induces apoptosis in multiple cell lines. []
Relevance: While structurally distinct from 4-chloro-N-(3,4-difluorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide, PD184352 highlights the significance of exploring different substituents and their impact on biological activity. The research emphasizes the effectiveness of halogenated aromatic rings and specific functional groups (like the cyclopropylmethoxy group in PD184352) in designing potent enzyme inhibitors. This understanding is crucial when investigating the structure-activity relationship of 4-chloro-N-(3,4-difluorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide, especially considering its own halogenated aromatic rings and sulfonamide group. [, ]
Compound Description: PD198306 is identified as a potent anti-MRSA compound through a sequential screening approach involving Caenorhabditis elegans and Galleria mellonella. [] It exhibited a minimum inhibitory concentration (MIC) ranging from 2–8 µg/mL against MRSA strain MW2 and displayed synergistic effects with erythromycin. []
Relevance: Structurally similar to 4-chloro-N-(3,4-difluorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide, PD198306 showcases a benzamide core with halogenated aromatic rings and a cyclopropylmethoxy group. This similarity emphasizes the potential of these structural elements in conferring antibacterial activity, thus highlighting a possible area of biological activity for the target compound and emphasizing the importance of further investigation into its potential antimicrobial properties. []
Compound Description: This compound, a diphenyl sulfoxide, demonstrated potent inhibitory activity against Escherichia coli thymidylate synthase (TS). [] Crystal structure analysis of its complex with E. coli TS revealed the preferential binding of one enantiomer, driven by asymmetric electrostatic interactions within the active site. []
Relevance: Despite structural differences from 4-chloro-N-(3,4-difluorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide, this compound highlights the significance of chirality in drug design. The research emphasizes how even subtle structural variations, such as different enantiomers, can lead to significant differences in binding affinity and biological activity. This knowledge is valuable when considering potential stereoisomers of 4-chloro-N-(3,4-difluorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide and their potential for distinct biological activities. []
Compound Description: This diphenyl sulfoxide exhibited potent inhibitory activity against human thymidylate synthase (TS) with a Ki of 27 nM. [] Unlike the previous compound, crystallographic studies and computational analysis suggested that both enantiomers of this compound could bind to the enzyme, albeit with varying affinities. []
Relevance: Despite structural differences from 4-chloro-N-(3,4-difluorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide, this compound emphasizes the impact of substituents on binding affinity and selectivity. The research highlights how introducing a chlorine atom can alter the binding mode and accommodate both enantiomers within the enzyme's active site, unlike the previous compound where only one enantiomer bound effectively. This knowledge underscores the importance of exploring diverse substituents and understanding their influence on binding interactions when investigating the structure-activity relationship of 4-chloro-N-(3,4-difluorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.